molecular formula C16H16N6O2S B2979920 (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251611-73-0

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2979920
CAS No.: 1251611-73-0
M. Wt: 356.4
InChI Key: WMQULFMHVGJHRZ-UHFFFAOYSA-N
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Description

The compound "(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" is a heterocyclic hybrid molecule featuring a thiadiazole ring substituted with a propyl group, an oxadiazole-pyrindine moiety, and an azetidine scaffold linked via a methanone bridge. The azetidine ring (a four-membered nitrogen heterocycle) may enhance metabolic stability and binding affinity due to conformational rigidity .

Properties

IUPAC Name

(4-propylthiadiazol-5-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c1-2-5-11-13(25-21-19-11)16(23)22-8-10(9-22)15-18-14(20-24-15)12-6-3-4-7-17-12/h3-4,6-7,10H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQULFMHVGJHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a hybrid structure that combines elements of thiadiazole and oxadiazole, known for their diverse biological activities. This article explores the biological activity of this compound through a synthesis of existing research findings, focusing on its pharmacological properties and potential therapeutic applications.

Structural Overview

The compound features two key heterocyclic components:

  • Thiadiazole : A five-membered ring containing sulfur and nitrogen atoms, known for its pharmacological significance.
  • Oxadiazole : Another five-membered ring that enhances biological activity through various mechanisms.

Anticancer Properties

Research indicates that thiadiazole and oxadiazole derivatives exhibit significant anticancer activity . For instance, compounds containing the 1,3,4-thiadiazole moiety have been shown to inhibit cancer cell proliferation across various human cancer cell lines. The mechanisms include:

  • Inhibition of RNA and DNA synthesis without affecting protein synthesis.
  • Targeting key kinases involved in tumorigenesis .

A study demonstrated that specific thiadiazole derivatives had GI50GI_{50} values ranging from 0.74 to 10.0 μg/mL against human cancer cell lines such as HCT116 (colon), H460 (lung), and MCF-7 (breast) .

Antimicrobial Activity

Thiadiazole and oxadiazole derivatives also showcase antimicrobial properties . They have been tested against various pathogens with promising results:

  • Compounds have demonstrated effectiveness against bacteria and fungi.
  • The presence of the thiadiazole ring enhances interaction with biological targets, making them potent antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Research has highlighted the anti-inflammatory and analgesic activities of compounds containing these heterocycles. Thiadiazoles have been reported to reduce inflammation in animal models and exhibit analgesic effects comparable to standard medications .

Case Studies

  • Case Study on Anticancer Activity :
    • A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The most active compound showed an IC50IC_{50} value of 0.15 μM against HL60 (human leukemia) cells, indicating strong anticancer potential .
  • Case Study on Antimicrobial Efficacy :
    • In a study examining the antimicrobial properties of oxadiazole-thiadiazole hybrids, several compounds exhibited significant inhibition against Mycobacterium tuberculosis strains with minimum inhibitory concentrations (MICs) in the low micromolar range .

Data Tables

Biological ActivityCompound TypeObserved EffectsReference
AnticancerThiadiazoleGI50GI_{50} values: 0.74 - 10.0 μg/mL
AntimicrobialOxadiazoleEffective against M. tuberculosis
Anti-inflammatoryThiadiazoleReduced inflammation in models

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The compound’s structural uniqueness lies in its combination of thiadiazole, oxadiazole, and azetidine rings. Key comparisons include:

Compound Class Core Structure Substituents Bioactivity (Reported) Reference Insights
Thiadiazole-Oxadiazole Hybrids 1,2,3-Thiadiazole + 1,2,4-Oxadiazole Propyl, pyridyl, azetidine Hypothesized antimicrobial Nitro group substitution enhances activity in heterocycles
Nitroimidazole Derivatives Nitroimidazole core Nitrofuryl, aryl groups Antimycobacterial (variable) Nitro groups critical for activity
Azetidine-Containing Analogs Azetidine + heteroaromatic rings Varied (e.g., pyridine, benzene) Kinase inhibition, anti-inflammatory Azetidine improves metabolic stability
  • Thiadiazole vs. Oxadiazole : The 1,2,3-thiadiazole ring may confer electrophilic reactivity, while the 1,2,4-oxadiazole contributes to π-π stacking interactions with biological targets. Substitutions (e.g., propyl, pyridyl) influence solubility and target affinity .
  • Azetidine vs. Larger Rings : Azetidine’s strain and compactness enhance binding precision compared to five- or six-membered rings (e.g., piperidine), as seen in kinase inhibitors .

Physicochemical Properties

Q & A

Q. What are the common synthetic routes for preparing (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic coupling reactions. A typical route involves: (i) Functionalizing the azetidine ring with a 1,2,4-oxadiazol-5-yl moiety via condensation of 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with azetidine derivatives under carbodiimide coupling conditions (e.g., EDC/HOBt) . (ii) Introducing the 4-propyl-1,2,3-thiadiazol-5-yl group through nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Reaction optimization often requires inert atmospheres (argon/nitrogen) and anhydrous solvents (DMF, THF).

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm regiochemistry of the thiadiazole and oxadiazole moieties .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography to resolve ambiguities in stereochemistry, particularly for the azetidine ring conformation .
  • FTIR spectroscopy to identify functional groups (e.g., C=N stretches in oxadiazole at ~1600 cm⁻¹) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodological Answer : Initial screening should focus on:
  • Enzyme inhibition assays (e.g., fluorometric or colorimetric assays) targeting enzymes like 14-α-demethylase or kinases, given the structural similarity to triazole/thiadiazole-based inhibitors .
  • Cytotoxicity profiling using MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial susceptibility testing via broth microdilution (CLSI guidelines) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the azetidine-oxadiazole coupling step?

  • Methodological Answer : Yield optimization strategies include:
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, or organocatalysts for nucleophilic substitutions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives like DMAP improve coupling efficiency .
  • Temperature control : Microwave-assisted synthesis (100–150°C) reduces reaction time and improves regioselectivity .

Q. How do structural modifications (e.g., substituents on pyridine or thiadiazole) alter bioactivity?

  • Methodological Answer : Systematic SAR studies are essential:
  • Pyridine ring modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances enzyme inhibition by increasing electrophilicity at the oxadiazole moiety .
  • Thiadiazole substitution : Replacing the propyl group with bulkier alkyl chains (e.g., isopropyl) may improve membrane permeability, as seen in similar triazole-thiadiazole hybrids .
  • Azetidine ring constraints : Rigidifying the ring via sp² hybridization (e.g., introducing a carbonyl) can enhance target binding affinity .

Q. How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved?

  • Methodological Answer : Strategies include:
  • 2D-NMR experiments : HSQC and HMBC to assign overlapping proton signals (e.g., distinguishing azetidine CH₂ from thiadiazole protons) .
  • Isotopic labeling : ¹⁵N/¹³C labeling of the oxadiazole ring to simplify spectral interpretation .
  • Computational modeling : DFT-based NMR chemical shift prediction (e.g., using Gaussian or ADF software) to validate assignments .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Glide to model binding to enzymes like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with pyridin-2-yl and hydrophobic interactions with the thiadiazole-propyl chain .
  • MD simulations : GROMACS or AMBER to assess binding stability over time (50–100 ns trajectories) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in oxadiazole) using Schrödinger Phase .

Notes on Data Interpretation

  • Contradictions in synthesis protocols : Discrepancies in reaction conditions (e.g., solvent choices in vs. 9) may arise from differences in precursor solubility or catalyst compatibility. Pilot small-scale reactions under varying conditions are advised .
  • Biological activity variability : Inconsistent IC₅₀ values across studies may reflect assay conditions (e.g., pH, serum content). Standardize protocols using reference inhibitors (e.g., fluconazole for antifungal assays) .

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